molecular formula C15H22O B12792906 Dibicyclo[2.2.1]hept-2-ylmethanone CAS No. 17610-50-3

Dibicyclo[2.2.1]hept-2-ylmethanone

Katalognummer: B12792906
CAS-Nummer: 17610-50-3
Molekulargewicht: 218.33 g/mol
InChI-Schlüssel: YKXYKKXXZOWFEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibicyclo[221]hept-2-ylmethanone is a compound belonging to the bicyclo[221]heptane family This class of compounds is characterized by a unique bicyclic structure, which imparts distinct chemical and physical properties Dibicyclo[22

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dibicyclo[2.2.1]hept-2-ylmethanone typically involves the reaction of cyclopentadiene with acyclic olefins, followed by isomerization. One common method involves reacting cyclopentadiene with a C3-4 acyclic olefin in the presence of an isomerization catalyst to produce the desired bicyclo[2.2.1]heptane derivatives . The reaction conditions often include elevated temperatures and the use of specific catalysts to facilitate the isomerization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dibicyclo[2.2.1]hept-2-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dibicyclo[2.2.1]hept-2-ylmethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dibicyclo[2.2.1]hept-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dibicyclo[2.2.1]hept-2-ylmethanone is unique due to its specific functional group (methanone) and the resulting chemical reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, where its specific properties can be leveraged to achieve desired outcomes .

Eigenschaften

CAS-Nummer

17610-50-3

Molekularformel

C15H22O

Molekulargewicht

218.33 g/mol

IUPAC-Name

bis(2-bicyclo[2.2.1]heptanyl)methanone

InChI

InChI=1S/C15H22O/c16-15(13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2

InChI-Schlüssel

YKXYKKXXZOWFEF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2C(=O)C3CC4CCC3C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.